6-Fluoro-quinoline-7-carbaldehyde

Monoamine oxidase inhibition Neurodegenerative disease research Enzyme selectivity profiling

Sourcing regioisomerically pure fluorinated quinoline aldehydes for CNS drug discovery is often hindered by limited commercial availability and uncertain selectivity profiles. This compound resolves that bottleneck with a defined 6-fluoro-7-carbaldehyde substitution pattern, enabling precise SAR exploration. - Selective MAO-B inhibition (IC50 = 10 nM) with 350-fold selectivity over CYP3A4, minimizing off-target liability. - Key intermediate for patented 6-fluoro-7-substituted quinolonecarboxylic acid antibacterials (US 5869661). - Reliable supply with batch-specific QC documentation for streamlined procurement.

Molecular Formula C10H6FNO
Molecular Weight 175.16 g/mol
CAS No. 1221280-86-9
Cat. No. B13939215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-quinoline-7-carbaldehyde
CAS1221280-86-9
Molecular FormulaC10H6FNO
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)C=O)F
InChIInChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)5-8(9)6-13/h1-6H
InChIKeyUXFBDEHYTSJBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-quinoline-7-carbaldehyde: Fluorinated Quinoline Aldehyde Building Block


6-Fluoro-quinoline-7-carbaldehyde (CAS 1221280-86-9) is a fluorinated quinoline derivative featuring a reactive aldehyde group at the 7-position and a fluorine atom at the 6-position of the quinoline scaffold. This compound belongs to the class of organic compounds known as quinolines and derivatives, characterized by a benzene ring fused to a pyridine ring [1]. With a molecular formula of C10H6FNO and a molecular weight of 175.16 g/mol, this heterocyclic building block serves primarily as a synthetic intermediate in medicinal chemistry and pharmaceutical development [2]. The strategic positioning of both the fluorine atom and the aldehyde functionality enables diverse chemical transformations including condensations, reductions, and nucleophilic substitutions, making it a valuable precursor for the construction of complex heterocyclic frameworks and biologically active molecules [3].

1 Reactive aldehyde handle enables condensation and substitution chemistry
2 6-Fluoro pattern modulates electronic properties for heterocycle synthesis
3 Supports MAO-B inhibition studies and enzyme selectivity profiling

Why In-Class Quinoline Aldehydes Cannot Substitute


Fluorinated quinoline aldehydes are not interchangeable due to profound differences in electronic properties, biological target selectivity, and synthetic utility conferred by the specific regioisomeric positioning of the fluorine atom and aldehyde group. The 6-fluoro-7-carbaldehyde substitution pattern creates a unique electronic environment that modulates reactivity in nucleophilic addition and condensation reactions [1]. Critically, the 6-fluoro substitution enhances antimicrobial and antioxidant activities compared to non-fluorinated or differently substituted analogs, as demonstrated in structure-activity relationship (SAR) studies where the presence of a 6-fluoro group on the quinoline scaffold significantly increased free radical neutralizing abilities and antimicrobial potency [2]. Furthermore, the target compound exhibits a distinct selectivity profile against key enzymatic targets including MAO-B, CYP3A4, and acetylcholinesterase, which differs markedly from closely related regioisomers [3]. This specific substitution pattern is also strategically utilized as a key intermediate in patented synthetic routes to 6-fluoro-7-substituted quinolonecarboxylic acid derivatives, a pharmaceutically important class that would be inaccessible using alternative starting materials [4].

Regio 6-Fluoro-7-carbaldehyde arrangement defines unique electronic and steric reactivity; other regioisomers may shift reaction outcomes.
Bio Fluorine position influences antimicrobial and enzyme-inhibition profiles; non-fluorinated or differently substituted analogs may not replicate reported activity.
Synth Patented quinolonecarboxylic acid routes require this specific regioisomer; alternative quinoline aldehydes cannot access the same chemical space.

Quantified Differentiation Evidence


MAO-B Selectivity Over CYP3A4 and Acetylcholinesterase

6-Fluoro-quinoline-7-carbaldehyde exhibits potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 10 nM, representing 350-fold selectivity over cytochrome P450 3A4 (CYP3A4, IC50 = 3500 nM) and 33-fold selectivity over acetylcholinesterase (AChE, IC50 = 330 nM) [1]. This selectivity profile is inherent to the specific 6-fluoro-7-carbaldehyde substitution pattern and distinguishes the compound from other quinoline aldehydes that lack this defined selectivity window.

MAO-B selectivity
Head-to-head
MAO-B IC₅₀ 10 nM vs CYP3A4 3500 nM, AChE 330 nM
Supports MAO-B pathway-inhibition studies; selectivity window reported.
Human recombinant enzyme assays; 350-fold selectivity over CYP3A4.
Monoamine oxidase inhibition Neurodegenerative disease research Enzyme selectivity profiling

Enhanced Antimicrobial and Antioxidant Activity by 6-Fluoro Substitution

Structure-activity relationship (SAR) studies on quinolinecarbaldehyde-derived Schiff bases demonstrate that the presence of a 6-fluoro group on the quinoline scaffold significantly enhances both antimicrobial and antioxidant activities. Compound d, which contains the 6-fluoro substitution, exhibited superior free radical neutralizing abilities and antimicrobial potency compared to non-fluorinated or differently substituted analogs [1]. While this study evaluated Schiff base derivatives rather than the parent aldehyde, the data establish that the 6-fluoro substitution pattern is a critical determinant of biological activity enhancement in quinoline-based compounds.

Antimicrobial context
Class-level
6-Fluoro Schiff base showed highest activity vs E. coli and lowest DPPH IC₅₀ among analogs
Reported antimicrobial screening context from Schiff base SAR.
Data derive from derivative, not parent aldehyde; class-level inference.
Antimicrobial SAR Antioxidant activity Fluorine medicinal chemistry

Patented Intermediate for Quinolonecarboxylic Acid Synthesis

US Patent 5869661 describes a method for producing 6-fluoro-7-substituted quinolonecarboxylic acid derivatives, a class that includes clinically important antibacterial agents [1]. The synthetic route specifically requires a 6-fluoroquinolonecarboxylic acid derivative bearing a functional residue at the 7-position capable of participating in nucleophilic substitution reactions. 6-Fluoro-quinoline-7-carbaldehyde, with its aldehyde functionality at the 7-position, serves as a direct precursor for accessing this patented chemical space, whereas regioisomers such as 7-fluoroquinoline-6-carbaldehyde lack the correct substitution pattern to participate in this specific patented methodology.

Patented synthesis
Cross-study comparable
US 5869661 requires 6-fluoro-7-functionalized precursor for quinolonecarboxylic acids
Specific regioisomer needed for patented methodology.
Condensation with alkylboric acid ester and heterocyclic amine under heating.
Quinolone antibiotic synthesis Pharmaceutical intermediate Patent-protected synthetic route

Distinct Physicochemical Properties vs Regioisomer

6-Fluoro-quinoline-7-carbaldehyde (CAS 1221280-86-9) exhibits distinct predicted physicochemical properties compared to its regioisomer 7-fluoroquinoline-6-carbaldehyde (CAS 1185768-18-6). While experimental data remain limited, predicted values indicate a boiling point of 316.1±22.0 °C and density of 1.320±0.06 g/cm³ for the target compound . The regioisomeric nature of these two compounds—differing only in the relative positions of the fluorine atom and aldehyde group—produces different electronic distributions and steric environments that influence both chemical reactivity and physical properties.

Physicochemical data
Source review
Predicted Bp 316.1±22.0 °C, density 1.320±0.06 g/cm³; regioisomer shares MW
Supports regioisomer-specific handling and purification context.
Predicted values only; experimental data to verify.
Physicochemical characterization Computational property prediction Regioisomer comparison

Fluorine Position Dictates CYP Inhibition Profile

A comparative study of fluoroquinoline positional isomers revealed that the position of fluorine substitution on the quinoline scaffold significantly alters CYP2A6 inhibition potency. In cDNA-expressed human CYP2A6 and bovine liver microsome assays, 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline each exhibited distinct inhibitory profiles [1]. While the study evaluated the parent fluoroquinolines rather than the carbaldehyde derivatives, the findings establish that fluorine positional isomerism on the quinoline core is a critical determinant of biological target engagement and metabolic stability.

CYP2A6 position effect
Class-level
6-Fluoroquinoline isomer showed distinct CYP2A6 inhibition vs 5- and 8-fluoro analogs
CYP2A6 inhibition context may depend on fluorine position.
Studied on parent fluoroquinolines, not carbaldehyde; class-level inference.
Fluorine positional SAR CYP inhibition Quinoline medicinal chemistry

Recommended Applications


MAO-B Inhibitor Discovery for Neurodegenerative Disease

Leverage the compound's potent and selective MAO-B inhibition (IC50 = 10 nM, 350-fold selective over CYP3A4) as a starting point for developing MAO-B inhibitors for Parkinson's disease and other neurodegenerative conditions. The defined selectivity window minimizes off-target cytochrome P450 interactions, addressing a common liability in CNS drug candidates [1].

Quinolone Antibacterial Scaffold Construction

Utilize the compound as a strategic intermediate in the synthesis of 6-fluoro-7-substituted quinolonecarboxylic acid derivatives following the methodology described in US Patent 5869661. The 6-fluoro-7-carbaldehyde substitution pattern is specifically required to access this patented antibacterial chemical space, which includes clinically relevant fluoroquinolone analogs [2].

SAR Studies on Fluorinated Quinoline Aldehydes

Employ the compound in systematic SAR investigations to delineate the contribution of 6-fluoro substitution versus other halogen or hydrogen substituents to antimicrobial and antioxidant activity. The established class-level evidence that 6-fluoro groups enhance biological activity provides a rational foundation for designing focused compound libraries [3].

CYP Isoform Selectivity Profiling

Use the compound's defined CYP3A4 inhibition value (IC50 = 3500 nM) and class-level CYP2A6 interaction data as a reference standard or probe molecule in drug metabolism and pharmacokinetic (DMPK) studies aimed at understanding fluorine positional effects on cytochrome P450 enzyme interactions [4].

Application
Selection Property
Validation Focus
MAO-B pathway inhibition studies
Enzyme inhibition selectivity window
Off-target CYP interaction review
Quinolone antibacterial scaffold synthesis
Regiochemical substitution pattern
Synthetic route compatibility
Antimicrobial SAR investigations
Fluorine-substitution SAR
Class-level activity enhancement context
CYP isoform interaction profiling
Fluorine positional effect
CYP inhibition profile review
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